Fmoc-D-phenylalanine

Overview

Description

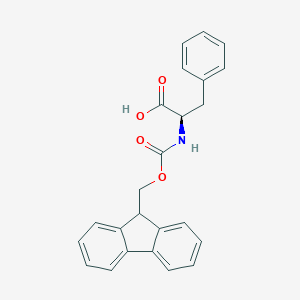

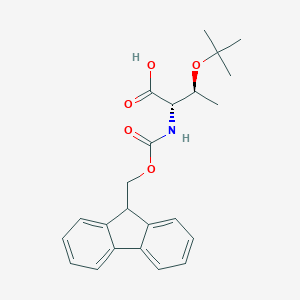

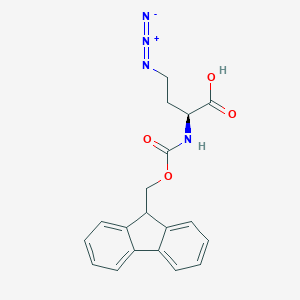

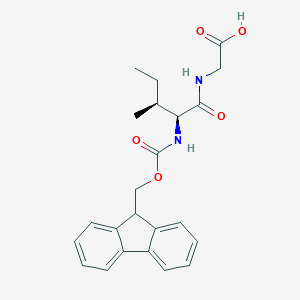

Fmoc-D-phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. It is a white to off-white solid at room temperature and is widely utilized in organic synthesis and biochemistry.

Mechanism of Action

Target of Action

Fmoc-D-phenylalanine primarily targets bacterial cells, specifically Gram-positive bacteria such as MRSA . It has been discovered to have antimicrobial properties .

Mode of Action

The compound interacts with its targets by crossing the bacterial membrane . Its antibacterial activity against gram-negative bacteria is weak due to its inability to cross their bacterial membrane . When combined with other antibiotics like aztreonam (AZT), the permeability of this compound increases, allowing it to display antibacterial activity against both Gram-positive and Gram-negative bacteria .

Biochemical Pathways

This compound affects the extracellular matrix (ECM) components of bacterial biofilms, such as proteins, carbohydrates, and eDNA . It reduces these components, thereby affecting the stability of the biofilm . This reduction can occur through direct interactions with ECM components or indirectly by reducing the bacterial cell population .

Pharmacokinetics

It’s known that the compound can form self-supporting hydrogels under physiological conditions . The structural properties of the resulting hydrogel, such as mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers, strictly depend on the experimental conditions used during the preparation .

Result of Action

At higher concentrations, it triggers oxidative and osmotic stress and alters the membrane permeabilization and integrity, which kills Gram-positive bacteria .

Action Environment

The action, efficacy, and stability of this compound are influenced by several environmental factors. For instance, the final pH of the gels is the principal determinant of the mechanical properties . Additional variability arises from experimental factors such as the fraction of DMSO or the nature of the buffers used in selected systems .

Biochemical Analysis

Biochemical Properties

Fmoc-D-phenylalanine plays a crucial role in biochemical reactions, particularly in the formation of peptide bonds during protein synthesis . It interacts with various enzymes and proteins involved in these processes. The nature of these interactions is largely determined by the phenylalanine component of the molecule, which can participate in hydrophobic interactions, and the Fmoc group, which can engage in π-π stacking interactions .

Cellular Effects

This compound has been found to exhibit antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . It achieves this by entering the bacterial cell and reducing the levels of glutathione, a crucial antioxidant in bacteria . At higher concentrations, this compound triggers oxidative and osmotic stress, alters membrane permeability and integrity, and ultimately kills the bacteria .

Molecular Mechanism

The mechanism of action of this compound is multifaceted. At low concentrations, it inhibits bacterial growth by entering the cell and reducing glutathione levels . At higher concentrations, it triggers oxidative and osmotic stress, alters membrane permeability and integrity, leading to bacterial death . The Fmoc group also plays a role in the self-assembly of the compound into hydrogels .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the antibacterial activity of this compound is predominantly due to its release from the hydrogel . This suggests that the compound’s stability, degradation, and long-term effects on cellular function may be influenced by its formulation and the experimental conditions used.

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, it has been shown to reduce bacterial load both in vitro and in skin wound infections in mice

Transport and Distribution

This compound’s transport and distribution within cells and tissues are largely determined by its self-assembling properties. The compound can form hydrogels, which are three-dimensional networks capable of encapsulating high amounts of water or other biological fluids . This property allows this compound to be distributed in a controlled manner, making it a promising candidate for drug delivery applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-D-phenylalanine can be synthesized through several methods. One common approach involves the protection of the amino group of D-phenylalanine with the Fmoc group. This is typically achieved by reacting D-phenylalanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated peptide synthesizers. The process includes the coupling of Fmoc-protected amino acids to a growing peptide chain on a solid support, followed by deprotection and cleavage steps. The use of high-throughput techniques and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Fmoc-D-phenylalanine undergoes various chemical reactions, including:

Oxidation: The phenyl ring can be oxidized to form phenylalanine derivatives with different functional groups.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Reagents such as piperidine or hydrazine in organic solvents like dimethylformamide.

Major Products Formed:

Oxidation: Formation of phenylalanine derivatives with hydroxyl, ketone, or carboxyl groups.

Reduction: Formation of phenylalanine alcohol derivatives.

Substitution: Formation of deprotected amino acids or amino acids with different protecting groups.

Scientific Research Applications

Fmoc-D-phenylalanine has a wide range of applications in scientific research:

Chemistry: Used in solid-phase peptide synthesis for the preparation of peptides and proteins.

Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of biocompatible hydrogels and other biomaterials for tissue engineering and drug delivery.

Comparison with Similar Compounds

Fmoc-L-phenylalanine: The L-isomer of phenylalanine with an Fmoc protecting group.

Fmoc-D-tryptophan: Another Fmoc-protected amino acid with a different aromatic side chain.

Fmoc-D-tyrosine: An Fmoc-protected amino acid with a phenolic side chain.

Comparison:

Fmoc-D-phenylalanine vs. Fmoc-L-phenylalanine: The D-isomer is less common in nature but can be used to introduce chirality and study stereochemical effects in peptides.

This compound vs. Fmoc-D-tryptophan: Fmoc-D-tryptophan has a larger aromatic side chain, which can affect the hydrophobic interactions and folding of peptides.

This compound vs. Fmoc-D-tyrosine: Fmoc-D-tyrosine has a hydroxyl group on the aromatic ring, providing additional sites for hydrogen bonding and phosphorylation.

This compound stands out due to its unique combination of stability, ease of removal, and versatility in peptide synthesis, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVFAHZPLIXNDH-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86123-10-6 | |

| Record name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

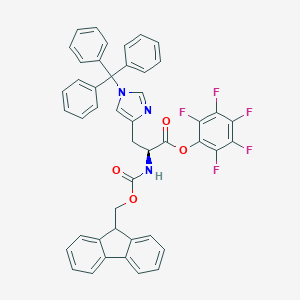

![9H-fluoren-9-ylmethyl 4-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate](/img/structure/B557573.png)